Lincomycin hydrochloride

Vue d'ensemble

Description

Lincomycin hydrochloride is an antibiotic used to study the inhibition of protein synthesis, bacterial antibiotic resistance, and protein and surfactant binding . It is produced by Streptomyces lincolnensis var. lincolnensis and has been used in the treatment of Staphylococcal, Streptococcal, and Bacteroides fragilis infections . It is a narrow-spectrum antibiotic effective against Gram-positive bacteria, and protozoa . It is effective against Staphylococcus, Streptococcus, and Bacterioides .

Synthesis Analysis

Lincomycin was isolated as a secondary metabolite from the fermentation broth of Streptomyces lincolnensis . It was chemically transformed to a useful oral antibiotic, clindamycin (CLDM) . Chemical modifications of Lincomycin have been investigated, focused on the C-6 (N-1′ and C-4′) and C-7 positions .Molecular Structure Analysis

Crystals of lincomycin hydrochloride are orthorhombic, space group P2(1)2(1)2, with the cell dimensions a=18.5294(3) Angstroms, b=20.5980(4) Angstroms, c=6.17380(10) Angstroms, V=2356.35(7) Angstroms3 . The structure was solved using X-ray diffraction data .Chemical Reactions Analysis

Chemical studies on Lincomycin have been conducted, including the investigation of the structure of Lincomycin . The effect of sulfur-containing amino acids on the biosynthesis of Lincomycin has also been studied .Physical And Chemical Properties Analysis

Lincomycin hydrochloride is a white or practically white, crystalline powder and is odorless or has a faint odor . Its solutions are acid and are dextrorotatory . Lincomycin hydrochloride is freely soluble in water; soluble in dimethylformamide and very slightly soluble in acetone .Applications De Recherche Scientifique

Periodontitis Treatment

Lincomycin hydrochloride: has been utilized in the development of in situ gels for the treatment of periodontitis . These gels are designed to be injected into periodontal pockets, where they form a matrix that releases the drug over time. The use of a borneol-based matrix and N-methyl pyrrolidone (NMP) as a solvent has shown to provide sustained drug release above the minimum inhibitory concentration for up to 8 days, effectively inhibiting bacterial strains like Staphylococcus aureus and Escherichia coli .

Antibiotic Sensitivity Testing

In the field of microbiology, Lincomycin hydrochloride is used to study antibiotic resistance patterns. It’s particularly useful against bacteria such as Staphylococcal , Streptococcal , and Bacteroides fragilis species. Researchers use it to understand the mechanisms of resistance and to develop strategies to overcome these challenges .

Protein Synthesis Inhibition Studies

This compound is also employed in biochemical research to study the inhibition of protein synthesis. By understanding how Lincomycin hydrochloride interacts with the bacterial ribosome, scientists can gain insights into the fundamental processes of protein synthesis and explore potential therapeutic interventions .

Drug Delivery Systems

Lincomycin hydrochloride: is being explored for its potential in various drug delivery systems. The development of borneol-based in situ gels is one such application where the drug’s properties are harnessed to create localized, controlled-release formulations for periodontal treatment .

Environmental and Food Safety

The detection of Lincomycin hydrochloride residues in environmental samples and food products is crucial for safety monitoring. A colorimetric detection method using HAuCl4 and NaOH has been developed, which is simple, rapid, sensitive, and selective. This method can detect lincomycin in water and milk, ensuring that the levels are within safe limits .

Veterinary Medicine

In veterinary medicine, Lincomycin hydrochloride is widely used to prevent animal diseases and promote growth in livestock. It’s important to monitor the levels of this antibiotic in animal-derived food products to prevent health issues in humans due to high residue levels .

Safety And Hazards

Lincomycin should be used with caution due to its association with severe cutaneous hypersensitivity reactions such as Stevens-Johnson syndrome, toxic epidermal necrolysis, erythema multiforme, and acute generalized exanthematous pustulosis, and its potential to precipitate Clostridium difficile associated diarrhea (CDAD), which may lead to fatal colitis . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Orientations Futures

Clinical use of lincomycin has largely been superseded by its semisynthetic derivative clindamycin due to its higher efficacy and a wider range of susceptible organisms, though lincomycin remains in use . It is typically reserved for use in cases of penicillin allergy or where penicillin is inappropriate . It is indicated for the treatment of serious bacterial infections by susceptible strains of streptococci, pneumococci, and staphylococci .

Propriétés

IUPAC Name |

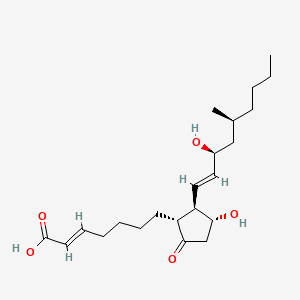

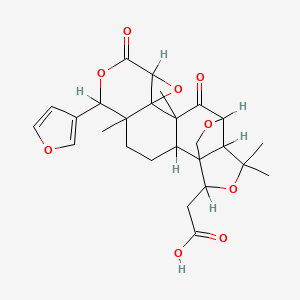

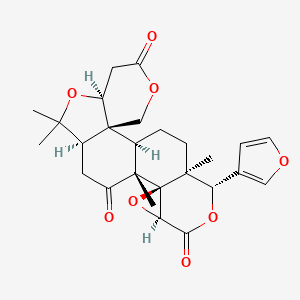

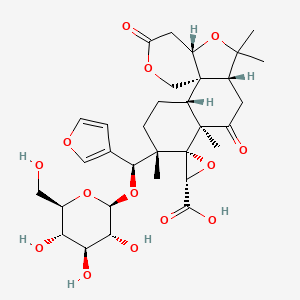

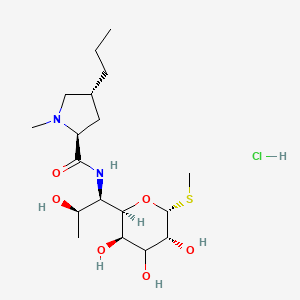

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9-,10-,11+,12-,13+,14-,15-,16-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUMFISTNHIPTI-BOMBIWCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

154-21-2 (Parent) | |

| Record name | Lincomycin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047803 | |

| Record name | Lincomycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lincomycin hydrochloride | |

CAS RN |

859-18-7 | |

| Record name | Lincomycin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lincomycin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lincomycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2S-trans)-6,8-dideoxy-6-[[(1-methyl-4-propylpyrrolidin-2-yl)carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINCOMYCIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCW8Y9936L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does lincomycin hydrochloride exert its antibacterial effect?

A1: Lincomycin hydrochloride is a lincosamide antibiotic that acts by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. [] This binding interferes with peptide bond formation and inhibits bacterial protein synthesis. [, , ]

Q2: What is the molecular formula and weight of lincomycin hydrochloride?

A2: The molecular formula of lincomycin hydrochloride is C18H34N2O6S · HCl, and its molecular weight is 461.05 g/mol. []

Q3: What spectroscopic techniques are useful for characterizing lincomycin hydrochloride?

A3: Several spectroscopic techniques can be employed for characterizing lincomycin hydrochloride, including:

- Fourier transform infrared (FTIR) spectroscopy: This technique helps identify different crystal forms of lincomycin hydrochloride based on their unique vibrational modes. []

- Raman spectroscopy: Similar to FTIR, Raman spectroscopy provides complementary information about molecular vibrations and can differentiate between lincomycin hydrochloride polymorphs. []

Q4: Is lincomycin hydrochloride stable in commonly used intravenous solutions?

A4: Yes, lincomycin hydrochloride exhibits good chemical stability in intravenous solutions such as sodium lactate (Hartmann's solution), 0.9% sodium chloride solution, 5% glucose solution, and 10% glucose solution. Studies have shown less than 5% degradation over 31 days at room temperature (25°C). []

Q5: How does pH affect the stability of lincomycin hydrochloride?

A5: The stability of lincomycin hydrochloride is pH-dependent. It demonstrates the highest stability around pH 4 and degrades rapidly at pH 2. [] This information is crucial for developing stable formulations.

Q6: Can lincomycin hydrochloride be incorporated into different formulations?

A6: Lincomycin hydrochloride is versatile and can be formulated into various dosage forms, including injections, eye drops, creams, gels, and oral solutions. [, , , , , , ] Researchers have explored incorporating lincomycin hydrochloride into glycerol paint for topical applications [] and thermosensitive eye gels for improved ocular drug delivery. []

Q7: What analytical methods are commonly used to determine lincomycin hydrochloride concentration?

A7: Several analytical methods are employed to quantify lincomycin hydrochloride in various matrices, including:

- High-performance liquid chromatography (HPLC): HPLC is a versatile technique used to determine lincomycin hydrochloride content in various formulations like injections, eye drops, and nasal drops. Different HPLC methods with varying mobile phases and detection wavelengths have been developed to achieve optimal separation and quantification. [, , , , , , ]

- Reverse Flow Injection Chemiluminescence: This highly sensitive method relies on the enhanced chemiluminescence of the Luminol-KIO4 system in the presence of lincomycin hydrochloride. []

Q8: Are there methods for simultaneous determination of lincomycin hydrochloride and other drugs in combined formulations?

A8: Yes, HPLC methods have been developed for the simultaneous determination of lincomycin hydrochloride and other drugs in combined formulations. For instance, researchers have established methods for quantifying lincomycin hydrochloride alongside miconazole nitrate [] and ribavirin [] in their respective combined preparations. This enables efficient quality control of multi-drug formulations.

Q9: What is the pharmacokinetic profile of lincomycin hydrochloride in swine?

A9: In swine, lincomycin hydrochloride is rapidly absorbed and eliminated after intramuscular administration. Its elimination half-life (t1/2β) is approximately 3.38 hours. [] The drug exhibits good tissue penetration, with the kidney being the target tissue, followed by the liver, injection site, muscle, and fat. []

Q10: What types of infections is lincomycin hydrochloride effective against?

A10: Lincomycin hydrochloride is effective against a range of Gram-positive bacteria, particularly those causing skin and soft tissue infections. It is also used in treating infections caused by susceptible anaerobic bacteria. [, , ]

Q11: What is the mechanism of bacterial resistance to lincomycin hydrochloride?

A11: Bacterial resistance to lincomycin hydrochloride can occur through several mechanisms, including:

- Target site modification: Mutations in the 23S rRNA can reduce the binding affinity of lincomycin, leading to resistance. []

- Enzymatic inactivation: Some bacteria can produce enzymes that inactivate lincomycin, rendering it ineffective. []

- Efflux pumps: Certain bacteria possess efflux pumps that actively remove lincomycin from the cell, decreasing its intracellular concentration. []

Q12: Is there cross-resistance between lincomycin hydrochloride and other antibiotics?

A12: Yes, cross-resistance exists between lincomycin hydrochloride and clindamycin hydrochloride, another lincosamide antibiotic. This is because both drugs share a similar mechanism of action and target site. [, ] Resistance to one drug often confers resistance to the other.

Q13: What are the potential adverse effects of lincomycin hydrochloride?

A13: While generally considered safe, lincomycin hydrochloride may cause some adverse effects, including gastrointestinal disturbances like diarrhea, nausea, and vomiting. In rare cases, it can also lead to more serious side effects. [, ]

Q14: Are there strategies to improve the delivery of lincomycin hydrochloride to specific targets?

A14: Researchers are exploring innovative drug delivery systems to enhance the efficacy and target specificity of lincomycin hydrochloride. This includes incorporating the drug into thermosensitive eye gels for sustained ocular delivery [] and developing lincomycin hydrochloride-loaded β-cyclodextrin complexes to enhance solubility and bioavailability. []

Q15: What are some ongoing research areas related to lincomycin hydrochloride?

A15: Current research focuses on:

- Understanding the molecular mechanisms of lincomycin resistance and exploring strategies to combat it. []

- Developing novel drug delivery systems to improve lincomycin hydrochloride's efficacy, target specificity, and minimize side effects. [, ]

- Investigating the potential use of lincomycin hydrochloride in combination therapy with other antimicrobials. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[[2-[[2-[[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]methyl]-3-(4-isothiocyanatophenyl)propyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B1675394.png)